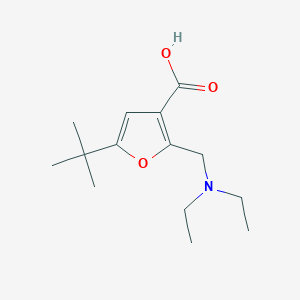![molecular formula C11H12N2O3S B1268934 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 450394-89-5](/img/structure/B1268934.png)
3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including thienopyrimidinones, often involves multicomponent reactions utilizing diversified catalysts such as organocatalysts, metal catalysts, and green solvents. A review by Parmar, Vala, and Patel (2023) highlights the importance of hybrid catalysts in the synthesis of pyrimidine scaffolds, providing a broad overview of synthetic pathways and the application of various catalysts for the development of these compounds (Parmar, Vala, & Patel, 2023).
Wissenschaftliche Forschungsanwendungen
Application 1: As Selective Cyclooxygenase 2 Inhibitors
- Summary of the Application : The compound is a derivative of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One and has been evaluated as a selective inhibitor for the Cyclooxygenase 2 (COX-2) enzyme . This enzyme is involved in inflammation and pain, so inhibiting it can have therapeutic effects.
- Methods of Application : Four 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized, purified, and characterized based on their physical and spectral data . These compounds were evaluated in vitro for their affinity and selectivity for the human COX-2 enzyme against the COX-1 isoenzyme .
- Results or Outcomes : The compound with a para fluorophenyl substituent was found to be the most potent, exhibiting better inhibition and selectivity towards the COX-2 isoenzyme . Its activity is promising compared to the non-selective drug indomethacin .
Application 2: As Selective Inhibitors of Cancer Cell Growth
- Summary of the Application : The compound is a derivative of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One and has been evaluated as a selective inhibitor of cancer cell growth . This could have potential therapeutic effects in the treatment of various types of cancer.
- Methods of Application : New 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The obtained compounds were tested in vitro for cancer cell growth inhibition .
- Results or Outcomes : Most of the compounds inhibited the proliferation of A549 and MCF-7 cells . Compound 15 exhibited the strongest anti-proliferative effect against A549 cell lines with IC50 values of 0.94 μM, and with no toxicity to normal human liver cells . Its potency was further proved by cell clone formation assay, Hoechst 33258 staining, and evaluation on the effects of apoptosis-related proteins .
Application 3: Inhibition of Multiple Types of Cancer Cells
- Summary of the Application : The compound has been evaluated as a selective inhibitor of multiple types of cancer cells, including MCF-7, A549, PC-9, and PC-3 cells . This could have potential therapeutic effects in the treatment of various types of cancer.
- Methods of Application : New 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The obtained compounds were tested in vitro for cancer cell growth inhibition .
- Results or Outcomes : Compound 19 can inhibit all four types of tested cancer cells, i.e., MCF-7, A549, PC-9, and PC-3 cells . Most of the compounds inhibited the proliferation of A549 and MCF-7 cells .
Eigenschaften
IUPAC Name |
3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(16)13(5-12-10)4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLWZQHFEVJYSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid | |
CAS RN |
450394-89-5 |
Source


|
| Record name | 450394-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














